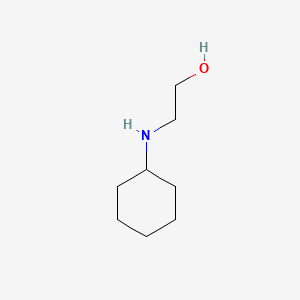
N-Cyclohexylethanolamine
概要
説明
“N-Cyclohexylethanolamine” is a chemical compound with the molecular formula C8H17NO . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “N-Cyclohexylethanolamine” consists of 8 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The molecular weight of the compound is 143.23 g/mol .
Physical And Chemical Properties Analysis
“N-Cyclohexylethanolamine” is a solid substance . It is soluble in water . The compound has a melting point of 33-38°C and a boiling point of 112°C at 3 mmHg . The predicted density is 0.97 g/cm3 .
科学的研究の応用
Host-Guest Interaction Studies
Scientific Field
Chemistry, specifically supramolecular chemistry.
Application Summary
N-Cyclohexylethanolamine has been used as a guest molecule in host-guest interaction studies with cucurbit[8]uril . Cucurbiturils are a family of compounds that are well-known for their ability to form host-guest complexes with a variety of organic and inorganic compounds.
Methods of Application
The interaction between N-Cyclohexylethanolamine and cucurbit[8]uril was studied using 1H NMR spectroscopy, isothermal titration calorimetry (ITC), and X-ray crystallography . These techniques allow researchers to understand the nature of the interaction between the host and guest molecules, including the strength of the interaction and the structure of the resulting complex.
Results/Outcomes
The specific results of this study are not provided in the search results. However, such studies typically aim to understand the thermodynamics and kinetics of host-guest interactions, which can inform the design of new materials and drugs.
Electrolyte Regulation in Li–O2 Batteries
Scientific Field
Energy Storage, specifically Lithium-Oxygen (Li–O2) Batteries.
Application Summary
N-Cyclohexylethanolamine may be used in the development of electrolytes for Li–O2 batteries . These batteries have an ultrahigh theoretical energy density and are considered a promising successor to Li-ion batteries for next-generation energy storage .
Methods of Application
A new N,N-dimethylacetamide (DMA)-based electrolyte was designed by regulating the Li+ solvation structure under medium concentration to promote the cycling stability of Li–O2 batteries . This is also a better lithium metal anode stabilization strategy than using high concentration electrolytes .
Results/Outcomes
The new electrolyte with intrinsic better endurance towards the rigorous oxidative species can simultaneously stabilize the Li anode by facilitating the formation of a LiF and LiN O coexisting solid electrolyte interphase (SEI) film and enable faster kinetics/mass transfer . As a result, both the symmetrical batteries (1800 hours) and the Li–O2 batteries (180 cycles) achieve the best cycling performances in DMA-based electrolytes to our knowledge .
Medicinal Applications
Scientific Field
Medicine, specifically Cancer Research.
Application Summary
N-Docosahexaenoyl Ethanolamine, a derivative of N-Cyclohexylethanolamine, has shown promising effects in breast cancer .
Methods of Application
The specific methods of application are not provided in the search results. However, such studies typically involve in vitro and in vivo experiments to test the efficacy of the compound against cancer cells.
Results/Outcomes
The specific results of this study are not provided in the search results. However, such studies typically aim to understand the potential therapeutic effects of the compound, which can inform the development of new treatments for cancer .
Nanomaterials in Energy Saving
Scientific Field
Nanotechnology, specifically Energy Saving.
Application Summary
While the specific use of N-Cyclohexylethanolamine is not mentioned, it could potentially be used in the synthesis of nanomaterials, which have a variety of practical applications .
Methods of Application
Nanomaterials are synthesized using top-down and bottom-up approaches . They are used in the production of newly developed devices with high efficiency, low cost, and low energy demand .
Results/Outcomes
Nanomaterials contribute to renewable energy conversion and storage in the energy sector, such as solar photovoltaic systems, fuel cells, solar thermal systems, lithium-ion batteries, and lighting . They also have potential applications in water desalination and water treatment .
Nanophotonics and Plasmonics
Scientific Field
Nanotechnology, specifically Nanophotonics and Plasmonics.
Application Summary
Again, while the specific use of N-Cyclohexylethanolamine is not mentioned, it could potentially be used in the field of nanophotonics and plasmonics .
Methods of Application
Nanophotonics and plasmonics involve building, manipulating, and characterizing optically active nanostructures . These technologies have applications in instrumentation for the nanoscale, chemical and biomedical sensing, information and communications technologies, enhanced solar cells and lighting, disease treatment, environmental remediation, and many other applications .
Results/Outcomes
Over the next 10 years, nanophotonic structures and devices promise dramatic reductions in energies of device operation, densely integrated information systems with lower power dissipation, enhanced spatial resolution for imaging and patterning, and new sensors of increased sensitivity and specificity .
Safety And Hazards
“N-Cyclohexylethanolamine” is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity (single exposure, Category 3) . It is advised to handle the compound with protective gloves, clothing, and eye/face protection . In case of exposure, immediate medical help is recommended .
特性
IUPAC Name |
2-(cyclohexylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c10-7-6-9-8-4-2-1-3-5-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUMZJAQENFQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182633 | |
| Record name | Ethanol, 2-(cyclohexylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexylethanolamine | |
CAS RN |
2842-38-8 | |
| Record name | 2-(Cyclohexylamino)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2842-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexylaminoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002842388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclohexylethanolamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-(cyclohexylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclohexylaminoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Cyclohexylaminoethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F723W4Z785 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

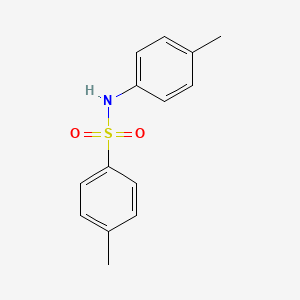


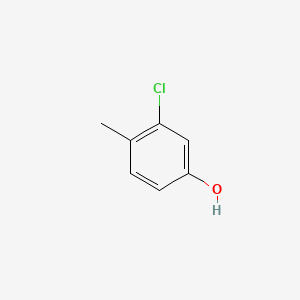
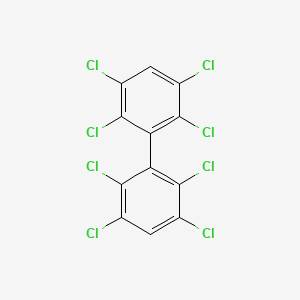
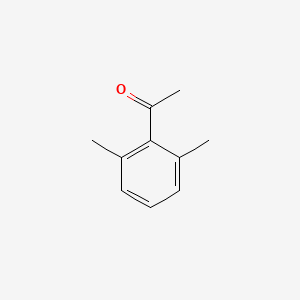
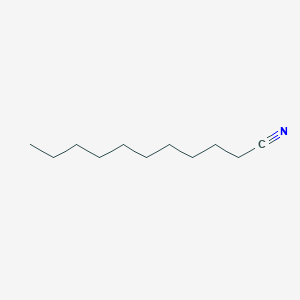
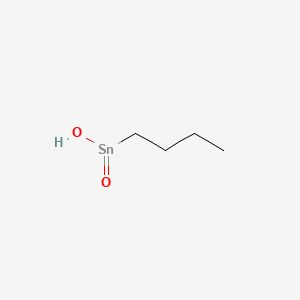
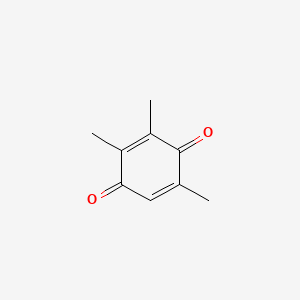
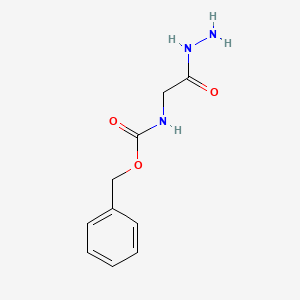
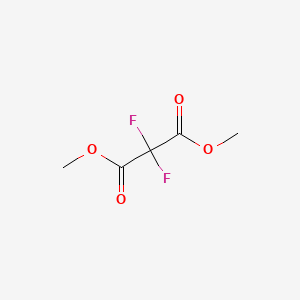
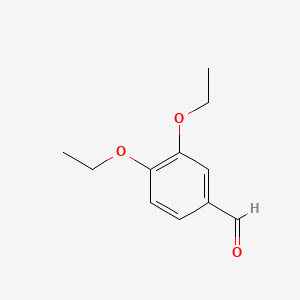
![5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1346581.png)
